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molecular formula C11H13FN2O3 B1338939 4-(3-Fluoro-4-nitrobenzyl)morpholine CAS No. 552883-91-7

4-(3-Fluoro-4-nitrobenzyl)morpholine

Cat. No. B1338939
M. Wt: 240.23 g/mol
InChI Key: ACIOGCCQBJMRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686356B2

Procedure details

A slurry of N-bromosuccinimide (167 g), 3-fluoro-4-nitrotoluene (135 g), 2,2′-azoisobutyronitrile (17.1 g) and 1,2-dichloroethane (1120 g) is stirred at 60° C. for 2 hours and then at 80° C. for 30 min. The reaction mixture is cooled to 23° C. and water (300 ml) is added. The phases are separated and the aqueous is washed with methylene chloride (300 ml). The combined organics are concentrated. Methanol (400 ml) is added and the mixture is cooled to −5° C. Morpholine (218 g) is added slowly while maintaining −5 to 14° C. While maintaining 6 to 14° C., 37% hydrochloric acid (113 ml) is added to adjust the observed pH from 8 to 6. Water (650 ml) and toluene (650 ml) are added and the mixture is warmed to 25° C. The phases are separated and the aqueous is washed with toluene (2×600 ml). To the combined organics is added water (400 ml) followed by 37% hydrochloric acid (53 g). The phases are separated and the organic is washed with water (500 ml). At room temperature, the pH of the combined aqueous is slowly adjusted to pH of 9 with 50% aqueous sodium hydroxide to yield a yellow slurry. The precipitate is collected by filtration, washed with water (200 ml) and is dried in a nitrogen stream to afford a yellow solid (104 g). Physical characteristics: 1H NMR (400 MHz, CDCl3) δ2.47, 3.56, 3.73, 7.27, 7.35, 8.02; 13C NMR (100 MHz, CDCl3) δ53.55, 61.99, 66.83, 118.08, 124.33, 126.01, 148.10, 155.64; MS (EI) m/z 240; Anal. Found: C, 54.84; H, 5.47; N, 11.62.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
1120 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[N:2]1[C:6](=O)[CH2:5][CH2:4][C:3]1=O.[F:9][C:10]1[CH:11]=[C:12]([CH3:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].ClCCCl.[OH2:24]>>[F:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[CH2:19][N:2]1[CH2:6][CH2:5][O:24][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
135 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Name
2,2′-azoisobutyronitrile
Quantity
17.1 g
Type
reactant
Smiles
Name
Quantity
1120 g
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the aqueous is washed with methylene chloride (300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics are concentrated
ADDITION
Type
ADDITION
Details
Methanol (400 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to −5° C
ADDITION
Type
ADDITION
Details
Morpholine (218 g) is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining −5 to 14° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining 6 to 14° C.
ADDITION
Type
ADDITION
Details
37% hydrochloric acid (113 ml) is added
ADDITION
Type
ADDITION
Details
Water (650 ml) and toluene (650 ml) are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to 25° C
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the aqueous is washed with toluene (2×600 ml)
ADDITION
Type
ADDITION
Details
To the combined organics is added water (400 ml)
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic is washed with water (500 ml)
CUSTOM
Type
CUSTOM
Details
At room temperature
CUSTOM
Type
CUSTOM
Details
to yield a yellow slurry
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
is dried in a nitrogen stream

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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